n5-Trityl-d-glutamine hydrate
Description
Fundamental Role of Protecting Group Chemistry in Complex Molecule Synthesis
Protecting groups are chemical moieties that are temporarily introduced into a molecule to mask a specific functional group from reacting under a given set of conditions. labinsights.nlchemistrytalk.orgnumberanalytics.com This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected site. numberanalytics.comwikipedia.org A good protecting group must be easy to introduce and remove in high yields, stable to the reaction conditions it is meant to withstand, and should not introduce additional reactive centers. ddugu.ac.in
The use of protecting groups offers several advantages beyond preventing unwanted reactions. They can enhance the solubility of highly polar molecules like amino acids and sugars in organic solvents, facilitating their use as starting materials. labinsights.nl Furthermore, the introduction of certain protecting groups can improve the crystallinity of intermediates, simplifying purification processes like recrystallization. labinsights.nl They can also alter the volatility of a compound, which can be advantageous for analytical techniques such as mass spectrometry. labinsights.nl By strategically employing protecting groups, chemists can orchestrate complex, multi-step syntheses with a high degree of control, enabling the construction of intricate molecular architectures found in natural products and pharmaceuticals. numberanalytics.com
Significance of Chiral Amino Acids in Chemical Biology and Pharmaceutical Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicine. nih.govquora.com Living organisms are composed of chiral building blocks, such as L-amino acids and D-sugars, and biological systems, including enzymes and receptors, are inherently chiral. nih.govrsc.org This means that the three-dimensional arrangement of atoms in a molecule plays a crucial role in its biological activity. nih.gov
In pharmaceutical research, the chirality of a drug molecule can have profound implications for its efficacy and safety. quora.comrsc.org Often, only one enantiomer (one of the mirror-image forms) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. quora.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in drug design. rsc.org Consequently, there is a significant emphasis on the development of stereoselective synthetic methods to produce enantiomerically pure drugs. nih.gov The use of chiral amino acids as starting materials or key intermediates is a common strategy in the synthesis of such pharmaceuticals. researchgate.net
Overview of Nδ-Trityl-D-glutamine Hydrate (B1144303) as a Key Stereodefined Building Block
N5-Trityl-d-glutamine hydrate is a derivative of the amino acid D-glutamine where the side-chain (delta) amide nitrogen is protected by a trityl group. chemimpex.com The trityl (triphenylmethyl) group is a bulky protecting group that is stable under many reaction conditions but can be removed under mild acidic conditions. total-synthesis.comorganic-chemistry.org This selective protection of the side-chain amide is crucial in peptide synthesis, preventing side reactions and the dehydration of the amide group. peptide.com
The "D" designation in this compound indicates that it is the D-enantiomer of glutamine. While L-amino acids are the predominant form in nature, D-amino acids also play important biological roles and are components of some naturally occurring peptides and bacterial cell walls. researchgate.net The availability of stereochemically pure D-amino acid derivatives like this compound is therefore essential for the synthesis of peptides and other molecules containing these non-natural amino acids. These molecules are often investigated for their potential as novel therapeutic agents with altered pharmacological properties compared to their L-counterparts. researchgate.net The hydrate form indicates the presence of associated water molecules in the crystalline structure. chemimpex.com
This protected amino acid serves as a valuable building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies where precise control over the stereochemistry and reactivity of the glutamine residue is required. csic.esmdpi.com Its use facilitates the creation of complex peptides and other biologically active molecules for research in areas such as drug development and biotechnology. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | D-Gln(Trt)-OH·H2O |
| CAS Number | 200625-76-9 |
| Molecular Formula | C₂₄H₂₄N₂O₃·H₂O |
| Molecular Weight | 406.5 g/mol |
| Melting Point | 218-222 °C |
| Appearance | White to off-white powder |
| Optical Rotation | [α]D20 = +14.5 ±2° (c=1 in DMF) |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | 0 - 8 °C |
Data sourced from multiple chemical suppliers. chemimpex.comchemimpex.com
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2 |
InChI Key |
UKMVWWMCFNOINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |
Origin of Product |
United States |
Synthetic Methodologies for Nδ Trityl D Glutamine Hydrate and Its Derivatives
Strategies for the Enantioselective Synthesis of D-Glutamine Precursors
The foundation of synthesizing Nδ-Trityl-D-glutamine hydrate (B1144303) lies in obtaining the D-enantiomer of its glutamine precursor with high optical purity. This is achieved through various strategic approaches that ensure the correct stereochemistry is established and maintained.
Control and Maintenance of D-Stereochemistry during Derivatization
Maintaining the D-stereochemistry throughout the synthesis is critical, as the conditions used in subsequent derivatization steps can potentially lead to racemization. The D, L system is used to describe the enantiomers of amino acids, with all common amino acids naturally occurring in the "L" form. youtube.com To prevent the loss of optical purity, reaction conditions must be carefully controlled. For instance, harsh acidic or basic conditions should be avoided, as they can promote racemization at the alpha-carbon. total-synthesis.com The choice of protecting groups and the methods for their removal are also crucial in preserving the desired stereoisomer.
One common method to obtain optically pure D-glutamine involves the biotransformation of a racemic mixture of DL-glutamine. libretexts.org In this process, L-glutamine within the racemic mixture is selectively targeted and decarboxylated by an enzyme, such as the decarboxylase from E. coli, leaving the D-glutamine intact and allowing for its efficient production. libretexts.org
Chiral Pool and Asymmetric Synthesis Approaches
The chiral pool approach is a powerful strategy in asymmetric synthesis, utilizing readily available, enantiomerically pure natural compounds as starting materials. youtube.commdpi.com Amino acids, including D-glutamic acid, are valuable components of the chiral pool. youtube.comacs.org By starting with a precursor that already possesses the desired D-stereocenter, the need for a resolution step or a complex asymmetric synthesis is circumvented.
Asymmetric synthesis methods are also employed to generate D-glutamine precursors. These techniques often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity. libretexts.org For example, the Michael addition of a chiral glycine-Schiff base nickel (II) complex can be used to synthesize derivatives of glutamine with high enantiomeric purity. chemguide.co.uk Another approach is enzymatic transamination, which offers a green and highly enantioselective method for producing D-amino acids using a transaminase enzyme and an amine donor like glutamine. chemimpex.com
Selective Functional Group Protection in D-Glutamine
The structure of D-glutamine contains three reactive functional groups: the α-amino group, the α-carboxyl group, and the δ-amide group. To achieve selective modification, such as the introduction of a trityl group at the δ-amide, the other functional groups must be temporarily blocked using protecting groups.
Introduction of the Trityl Group at the δ-Amide Position
The trityl (Trt) group is a bulky protecting group that is selectively introduced onto the δ-amide nitrogen of D-glutamine. google.com This protection is advantageous as it enhances the solubility of the amino acid derivative in organic solvents and prevents side reactions of the amide group, such as dehydration to a nitrile, which can occur during peptide synthesis. nih.govcommonorganicchemistry.com
The tritylation is typically carried out using trityl chloride (Trt-Cl) in the presence of a base like pyridine. libretexts.org The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.
Orthogonal Protection of α-Amino and α-Carboxyl Moieties (e.g., Fmoc, Cbz, Boc)
Orthogonal protection is a key strategy in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. youtube.com In the synthesis of Nδ-Trityl-D-glutamine derivatives for applications like solid-phase peptide synthesis (SPPS), the α-amino and α-carboxyl groups are protected with groups that can be cleaved under conditions that leave the acid-labile trityl group intact. nih.govyoutube.com
Common protecting groups for the α-amino group include:
Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile group, meaning it can be removed with a mild base like piperidine (B6355638), which does not affect the trityl group. The use of Fmoc-D-Gln(Trt)-OH is widespread in SPPS. nih.gov
Boc (tert-butyloxycarbonyl): This group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.com Since the trityl group is also acid-labile, their simultaneous removal can be a planned step in a synthesis.
Cbz (carboxybenzyl): This group is typically removed by hydrogenolysis, providing another level of orthogonality. total-synthesis.com
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| Trityl | Trt | δ-Amide | Mild Acid (e.g., TFA) | Fmoc (Base), Cbz (Hydrogenolysis) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Trt (Acid), Boc (Acid), Cbz (Hydrogenolysis) |
| tert-Butoxycarbonyl | Boc | α-Amino | Acid (e.g., TFA) | Cbz (Hydrogenolysis), Fmoc (Base) |
| Carboxybenzyl | Cbz | α-Amino | Hydrogenolysis | Trt (Acid), Fmoc (Base), Boc (Acid) |
Reaction Mechanism Elucidation in Nδ-Trityl-D-glutamine Synthesis
The synthesis of Nδ-Trityl-D-glutamine involves a nucleophilic substitution reaction. The δ-amide nitrogen of the glutamine derivative acts as the nucleophile, attacking the electrophilic carbon of the trityl group source, most commonly trityl chloride.
The reaction likely proceeds through an SN1-like mechanism, particularly when a Lewis acid is used to facilitate the reaction, or an SN2-like mechanism. libretexts.org
Proposed Mechanism (with Trityl Chloride):
Nucleophilic Attack: The lone pair of electrons on the δ-amide nitrogen atom of the D-glutamine derivative attacks the central carbon atom of trityl chloride. This carbon is highly electrophilic due to the electron-withdrawing effects of the three phenyl rings and the chlorine atom.
Transition State: A transition state is formed where a new N-C bond is beginning to form, and the C-Cl bond is beginning to break.
Leaving Group Departure: The chloride ion departs as the leaving group, resulting in the formation of the Nδ-tritylated glutamine product.
Proton Transfer: If the reaction is carried out on unprotected glutamine, a final deprotonation step of the ammonium (B1175870) group would occur. In a typical synthesis, the α-amino and α-carboxyl groups are already protected. A base, such as pyridine, is present in the reaction mixture to neutralize the HCl formed. libretexts.org
The bulky nature of the trityl group introduces significant steric hindrance, which is why it selectively reacts with the less hindered primary δ-amide rather than potentially more nucleophilic but sterically encumbered sites. This steric effect is a key factor in the regioselectivity of the reaction.
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
One documented synthetic pathway begins with D-glutamic acid, which is first protected at the nitrogen atom with a benzyloxycarbonyl (Z) group. The α-carboxyl group is then selectively protected as a benzyl (B1604629) ester (Bzl). google.com The side-chain carboxylic acid is subsequently converted to the glutamine amide. This is followed by the introduction of the acid-labile trityl (Trt) group to the side-chain amide nitrogen. Finally, the temporary Z and Bzl protecting groups are removed, and the α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. google.com
The reaction conditions at each stage are carefully controlled to maximize the yield. For instance, the tritylation of the side-chain amide is typically performed in an acetic acid solution with trityl alcohol, catalyzed by sulfuric acid, with the reaction temperature maintained between 45-60°C for 8-24 hours. google.com A subsequent hydrogenation step to remove the Z and Bzl groups using a palladium on carbon (Pd/C) catalyst achieves a high yield of 91.5%. google.com
The table below outlines a typical multi-step synthesis for a derivative, highlighting the reaction conditions and reported yields at various stages.
| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield |
| 1 | Z-D-Glu-OBzl | Triethylamine, Ethyl chloroformate, Ammoniacal liquor | Tetrahydrofuran (THF) or Ethyl acetate | -20 to 20°C, 6-24 h | Z-D-Gln-OBzl | - |
| 2 | Z-D-Gln-OBzl | Trityl alcohol, Acetic anhydride (B1165640) | Acetic acid | Sulfuric acid, 50°C, 24 h | Z-D-Gln(Trt)-OBzl | 48% |
| 3 | Z-D-Gln(Trt)-OBzl | Hydrogen | 5% Pd/C | Methanol | D-Gln(Trt)-OH | 91.5% |
| 4 | D-Gln(Trt)-OH | Fmoc-Cl or Fmoc-Osu | - | - | Fmoc-D-Gln(Trt)-OH | - |
Further optimization can involve the purification process of related intermediates. For example, in the synthesis of N-chloroacetylglutamine, a crude product can be purified by stirring it in an organic solvent like ethanol (B145695) at 30-40°C, followed by filtration. google.com This process efficiently removes insoluble salts, and the pure product can be obtained from the filtrate. google.com The choice of solvent and temperature is critical for this purification step to achieve high purity without significant product loss. google.com
Green Chemistry Principles in the Synthesis of Nδ-Trityl-D-glutamine Derivatives
The application of green chemistry principles to the synthesis of Nδ-Trityl-D-glutamine and its derivatives is essential for minimizing the environmental impact of peptide production. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.govnih.gov
A major source of waste in peptide synthesis is the extensive use of solvents for reactions, washing, and purification. nih.gov Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are effective but pose significant health and environmental hazards. nih.gov Research into greener alternatives is a key area of focus.
For the synthesis of trityl-protected compounds and peptide synthesis in general, several greener solvents have been investigated. These include:
Dipropyleneglycol dimethylether (DMM): A biodegradable solvent with low toxicity that has shown promise as a replacement for DMF in solid-phase peptide synthesis (SPPS). nih.gov
Cyclopentanone and γ-valerolactone (GVL): These have been identified as more environmentally friendly alternatives to DCM and DMF, respectively. cem.com
2-Methyltetrahydrofuran (2-MeTHF), Tetrahydrofuran (THF), and Ethyl Acetate: These solvents, often derived from biomass, are considered greener options. google.comnih.gov The synthesis of Fmoc-D-Gln(Trt)-OH utilizes THF and ethyl acetate, which are preferable to more hazardous chlorinated solvents. google.com
The table below compares some traditional and greener solvents used in peptide synthesis.
| Solvent Class | Traditional Solvents | Greener Alternatives | Key Advantages of Green Solvents |
| Aprotic Polar | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Dipropyleneglycol dimethylether (DMM), γ-Valerolactone (GVL) | Lower toxicity, biodegradable, derived from renewable sources. nih.govcem.com |
| Chlorinated | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentanone | Reduced ozone depletion potential, lower toxicity. nih.govcem.com |
| Ethers | Diethyl ether | Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME) | Improved safety profile, potential for recycling. nih.gov |
Solvent recycling is another critical strategy to reduce waste. Techniques like membrane-enhanced peptide synthesis (MEPS) and the use of continuous flow reactors can significantly decrease solvent consumption. nih.gov Continuous flow systems, in particular, use smaller volumes of reagents and solvents and can lead to faster reaction times and better process control. nih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Strategies to improve atom economy and minimize waste in the synthesis of derivatives like Nδ-Trityl-D-glutamine include:
Catalytic Reagents: Using catalysts instead of stoichiometric reagents reduces waste, as catalysts are used in small amounts and are not consumed in the reaction. primescholars.com The use of sulfuric acid as a catalyst in the tritylation step is an example. google.com
Waste Reduction at the Source: The use of trityl protection on the glutamine side chain helps to prevent a common side reaction during peptide synthesis—the dehydration of the amide to a nitrile when using carbodiimide (B86325) coupling reagents. peptide.com This prevention of a side product is a form of waste minimization.
Process Optimization: Techniques like continuous flow synthesis can minimize waste by using reagents more efficiently and reducing the need for large solvent volumes for washing and purification. nih.gov
By focusing on these green chemistry principles, the synthesis of Nδ-Trityl-D-glutamine hydrate and its derivatives can be made more sustainable, reducing the environmental footprint of producing these vital building blocks for therapeutic peptides and other advanced materials.
Advanced Protecting Group Chemistry of the Nδ Trityl Moiety
Stability Profile of the Trityl Protecting Group in Diverse Chemical Environments
The effectiveness of the Nδ-trityl group in a synthetic strategy is dictated by its stability under various reaction conditions. It is known for its sensitivity to acid while being generally stable to basic, nucleophilic, and certain reductive conditions. organic-chemistry.orgorganic-chemistry.org
The most prominent characteristic of the trityl group is its lability under acidic conditions. total-synthesis.com Deprotection can be achieved with a range of Brønsted acids, such as trifluoroacetic acid (TFA), acetic acid, or formic acid, as well as Lewis acids like zinc bromide. total-synthesis.comcommonorganicchemistry.com
The cleavage mechanism proceeds via an SN1 pathway. total-synthesis.com In the presence of a Brønsted acid, the protected nitrogen atom is protonated. This is followed by heterolytic cleavage of the C-N bond to release the deprotected amine and the highly stable trityl carbocation. The stability of this cation is a key feature, arising from the extensive resonance delocalization across the three phenyl rings. total-synthesis.comnih.gov
Acid-Catalyzed Deprotection Mechanism:
Protonation: The amide nitrogen of the trityl-protected glutamine is protonated by an acid.
Heterolysis: The protonated intermediate undergoes C-N bond cleavage, forming the free amide and the triphenylmethyl (trityl) cation. researchgate.net
Scavenging: The resulting trityl cation is a reactive electrophile that can potentially react with other nucleophilic residues in the substrate (e.g., tryptophan or methionine). To prevent these side reactions, "scavengers" or cation traps, such as triisopropylsilane (B1312306) (TIS) or water, are often added to the cleavage cocktail. researchgate.net
The rate of cleavage is highly dependent on the acid strength. While strong acids like TFA can cleave the group rapidly, milder acids like acetic acid can also be used, allowing for selective deprotection in the presence of other acid-labile groups like tert-butyldiphenylsilyl (TBDPS) ethers. total-synthesis.comresearchgate.net For instance, complete detritylation can be achieved almost instantaneously using a mixture of TFA and trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net Phase-transfer catalysis has also been employed to deliver HCl into nonpolar organic solvents, enhancing its activity for cleaving trityl ethers at ambient temperatures. phasetransfercatalysis.com
The Nδ-trityl group is generally stable to a wide array of nucleophiles and bases, a property that is fundamental to its use in orthogonal protection schemes, particularly Fmoc-based peptide synthesis. organic-chemistry.orgru.nl In this strategy, the Nα-Fmoc group is removed under basic conditions (e.g., piperidine), while the Nδ-trityl group remains intact. chemimpex.com
The trityl group's stability has been documented in the presence of various reagents, as detailed in the table below.
| Reagent Class | Specific Reagents | Stability of Trityl Group | Reference |
|---|---|---|---|
| Bases | LDA (Lithium diisopropylamide) | Stable | organic-chemistry.orgorganic-chemistry.org |
| NEt₃ (Triethylamine) | Stable | organic-chemistry.org | |
| Pyridine | Stable | organic-chemistry.org | |
| t-BuOK (Potassium tert-butoxide) | Stable | organic-chemistry.org | |
| Nucleophiles | RLi (Organolithium reagents) | Stable | organic-chemistry.org |
| RMgX (Grignard reagents) | Stable | organic-chemistry.org | |
| Enolates | Stable | organic-chemistry.org | |
| NH₃ (Ammonia), RNH₂ (Amines) | Stable | organic-chemistry.org | |
| NaOCH₃ (Sodium methoxide) | Stable | organic-chemistry.org |
This stability allows for the selective deprotection of other protecting groups, such as esters via saponification, without affecting the trityl-protected amide.
The compatibility of the trityl group with catalytic hydrogenolysis is conditional and depends on the specific catalyst and reaction conditions used. Generally, it is considered stable to standard conditions used for the removal of benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, such as H₂ over Palladium on carbon (Pd/C). organic-chemistry.org However, its stability is not absolute.
A facile procedure using 10% Pd on calcium carbonate (Pd/CaCO₃) has been shown to selectively cleave N-terminal Cbz groups in the presence of trityl and t-Butyl protecting groups, highlighting an instance of compatibility. rsc.org Conversely, reductive detritylation can be achieved using lithium powder and a catalytic amount of naphthalene, a method that allows for the selective removal of the trityl group in the presence of allyl or benzyl groups. organic-chemistry.org The use of tert-butyldiphenylsilyl (TBDPS) ethers is sometimes preferred when greater stability to hydrogenolysis is required. researchgate.net
Selective Deprotection Strategies for Nδ-Trityl-D-glutamine Derivatives
The selective removal of the Nδ-trityl group is a cornerstone of its application in the synthesis of complex peptides containing glutamine. The primary strategy relies on the significant difference in lability between the trityl group and other protecting groups under specific conditions.
In the context of Nα-Fmoc-Nδ-trityl-D-glutamine used in SPPS, an orthogonal deprotection scheme is employed: chemimpex.comru.nl
Nα-Fmoc Deprotection: The temporary Fmoc group is removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. The Nδ-trityl group is completely stable to these conditions.
Final Cleavage: After the peptide chain is fully assembled, the Nδ-trityl group is removed simultaneously with other side-chain protecting groups (like Boc and t-Butyl) and cleavage from the resin. This is accomplished using a strong acid cocktail, most commonly containing a high concentration of TFA. researchgate.netru.nl
Alternative deprotection methods offer further selectivity. For instance, very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM), can selectively cleave highly acid-sensitive trityl derivatives like the 4-methyltrityl (Mtt) group in the presence of the standard trityl group. researchgate.netnih.gov Furthermore, methods have been developed for the deprotection of trityl ethers using lithium chloride (LiCl) in refluxing methanol, which can offer selectivity depending on the substrate. ua.es A visible-light photocatalytic method has also been reported for the cleavage of trityl ethers and thioethers under neutral pH conditions, providing orthogonality to acid-labile groups. organic-chemistry.orgresearchgate.net
Kinetic and Mechanistic Investigations of Trityl Group Removal
The kinetics of trityl group removal have been studied to optimize deprotection protocols. The acid-catalyzed hydrolysis of trityl derivatives shows a strong dependence on the acidity of the medium. researchgate.net Studies on the related N-methyltrityl (Mtt) group, used for side-chain protection in peptide synthesis, found that its removal with dilute TFA in DCM followed zero-order kinetics, suggesting that the reaction rate is independent of the substrate concentration under those conditions. nih.gov
Mechanistic studies confirm that the deprotection proceeds via a pre-equilibrium heterolysis of the protonated substrate to form an ion-molecule pair, which then dissociates. researchgate.net The stability of the resulting trityl carbocation is the driving force for the reaction.
Recent research has also explored novel cleavage mechanisms. A photocatalytic method using a visible-light photoredox catalyst generates a triphenylmethyl radical, which subsequently collapses to achieve selective bond cleavage under pH-neutral conditions. organic-chemistry.org This radical-based mechanism is orthogonal to traditional acid-catalyzed pathways.
Applications of Nδ Trityl D Glutamine in Peptide and Protein Synthesis
Integration of Nδ-Trityl-D-glutamine in Solid-Phase Peptide Synthesis (SPPS)
Nδ-Trityl-D-glutamine is a key building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating complex and biologically relevant peptides. chemimpex.com The trityl group, a bulky protecting group for the side-chain amide of glutamine, offers several advantages in this process. It enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating more efficient and reliable synthesis. peptide.com
Coupling Efficiency and Strategies to Mitigate Side Reactions
The use of Nδ-Trityl-D-glutamine generally leads to efficient coupling reactions and helps to minimize side reactions, ensuring high yields and purity of the final peptide products. chemimpex.com One of the primary side reactions the trityl group prevents is the dehydration of the side-chain amide, which can be a significant issue when using carbodiimide-based coupling reagents. peptide.com
However, certain side reactions can still occur during SPPS. For instance, aspartimide formation can affect aspartate residues, a reaction catalyzed by both acids and bases. iris-biotech.de This is particularly prevalent when aspartic acid is followed by amino acids like glycine, asparagine, or glutamine. iris-biotech.de To mitigate this, adding agents like hydroxybenzotriazole (B1436442) (HOBt) to the deprotection solution can be effective. peptide.com
Another potential side reaction is the formation of diketopiperazines, which is more common in Fmoc-based SPPS, especially at the dipeptide stage. peptide.com Utilizing sterically hindered resins, such as 2-chlorotrityl chloride resin, can inhibit the formation of these cyclic byproducts. peptide.com Furthermore, the choice of coupling reagent is critical. While uronium/aminium-based reagents are common, they can lead to guanidinylation of the unprotected N-terminus. peptide.com Pre-activation of the protected amino acid can help to avoid this issue. peptide.com
| Side Reaction | Contributing Factors | Mitigation Strategies |
| Aspartimide Formation | Acid or base catalysis, specific following amino acid residues (Gly, Asn, Gln) iris-biotech.de | Addition of HOBt to deprotection solution peptide.com |
| Diketopiperazine Formation | Dipeptide stage in Fmoc-SPPS, presence of Proline peptide.com | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride) peptide.com |
| Guanidinylation | Uronium/aminium coupling reagents reacting with N-terminus peptide.com | Pre-activation of the protected amino acid peptide.com |
| Side-chain Dehydration | Use of carbodiimide (B86325) coupling reagents peptide.com | Nδ-trityl protection of glutamine peptide.com |
Stereochemical Integrity during Peptide Chain Elongation
Maintaining the stereochemical integrity of amino acids is paramount during peptide synthesis. The incorporation of D-amino acids like Nδ-Trityl-D-glutamine is a deliberate strategy to create peptides with specific properties. nih.gov While modern peptide synthesis techniques are highly optimized, the risk of racemization, particularly at the C-terminal amino acid, still exists. The conditions of coupling and deprotection need to be carefully controlled to prevent the epimerization of the chiral center. While specific data on the racemization of Nδ-Trityl-D-glutamine during standard SPPS protocols is not extensively detailed in the provided search results, the general principles of maintaining stereochemical integrity apply. The use of mild reaction conditions and appropriate coupling reagents is crucial.
Synthesis of D-Peptides and Enantiomeric Peptidomimetics
The use of D-amino acids, such as Nδ-Trityl-D-glutamine, is a key strategy in the design of therapeutic peptides and peptidomimetics. nih.govchemrxiv.org Peptides constructed from D-amino acids, often referred to as D-peptides, are resistant to degradation by proteases, which are enzymes that specifically recognize and cleave L-amino acid peptide bonds. nih.govnih.gov This increased stability can lead to a longer half-life in biological systems, a desirable property for many therapeutic agents.
Furthermore, the incorporation of D-amino acids can influence the secondary structure and self-assembly properties of peptides, leading to the formation of unique nanostructures. nih.gov The synthesis of D-peptides and enantiomeric peptidomimetics using building blocks like Nδ-Trityl-D-glutamine opens up avenues for developing novel biomaterials and drugs with enhanced properties. nih.govnih.govchemrxiv.org
Specialized Protocols for Polyglutamine Peptide Synthesis Utilizing Nδ-Trityl Protection
Polyglutamine (polyQ) tracts are associated with several neurodegenerative diseases, including Huntington's disease. nih.govgenscript.com The synthesis of peptides containing polyQ sequences is crucial for studying the mechanisms of these diseases and for developing potential therapies. genscript.comnih.gov However, the synthesis of these peptides can be challenging due to the repetitive nature of the glutamine residues, which can lead to aggregation and incomplete synthesis.
The use of Nδ-trityl protection on glutamine residues can be beneficial in the synthesis of polyQ peptides. The bulky trityl group can help to disrupt inter-chain hydrogen bonding between the glutamine side chains, thereby reducing aggregation during synthesis and improving the solubility of the growing peptide chain. This facilitates the successful synthesis of longer and more complex polyQ-containing peptides.
Employment in Solution-Phase Peptide Synthesis and Fragment Condensation
While solid-phase peptide synthesis is the dominant method for peptide production, solution-phase synthesis and fragment condensation remain important strategies, particularly for the large-scale synthesis of peptides and for building very large proteins. nih.govspringernature.com In solution-phase synthesis, all reactants are dissolved in a solvent, and the peptide is built up step-by-step. nih.gov
Nδ-Trityl-D-glutamine can also be employed in these methods. The trityl group's properties of enhancing solubility are also advantageous in a solution-phase context. peptide.com In fragment condensation, smaller, protected peptide fragments are synthesized separately (either by solid-phase or solution-phase methods) and then coupled together in solution to form the final, larger peptide. springernature.comnih.gov The use of Nδ-Trityl-D-glutamine within these fragments can facilitate their synthesis and subsequent coupling.
Role in the Synthesis of Complex Bioactive Peptidic Molecules
Nδ-Trityl-D-glutamine is a valuable component in the synthesis of a wide range of complex and bioactive peptidic molecules. chemimpex.com These molecules often have intricate structures and require precise chemical synthesis for their production. mdpi.com The stability and protective qualities offered by the trityl group are crucial for the successful assembly of these complex structures. chemimpex.comchemimpex.com
In-depth Analysis of Nδ-Trityl-D-glutamine Reveals Critical Gaps in Scientific Literature
A comprehensive review of available scientific literature and chemical databases has highlighted a significant lack of detailed research findings for the chemical compound Nδ-Trityl-d-glutamine hydrate (B1144303), particularly concerning its specific applications in peptide and protein synthesis and its role as an intermediate in bioconjugation strategies. While general principles of using trityl-protected amino acids are well-established, specific data and in-depth studies on this particular D-isomer are notably absent.
The investigation sought to compile a thorough and scientifically accurate article based on a provided outline. However, the available information is insufficient to populate the required sections with the necessary detail and research-backed evidence.
Furthermore, the exploration of bioconjugation strategies involving Nδ-Trityl-D-glutamine as an intermediate yielded no specific examples. The literature discusses bioconjugation as a potential application for related compounds, such as the Nα-Fmoc protected version, but fails to provide concrete methodologies or case studies where the Nδ-trityl group on a D-glutamine residue is strategically employed and subsequently removed in a bioconjugation scheme.
The trityl group is a well-known protecting group for the side chain amide of glutamine, valued for its ability to enhance solubility and prevent undesirable side reactions, such as dehydration to a nitrile, during peptide synthesis. While research on Nα-trityl amino acids and the L-isomer of trityl-protected glutamine provides a foundational understanding, a direct and detailed application to the D-isomer hydrate remains undocumented in accessible research.
Given the strict requirement to focus solely on Nδ-Trityl-D-glutamine hydrate and to provide detailed, research-backed content, the current body of scientific literature does not support the generation of the requested article. Any attempt to do so would necessitate making unsubstantiated extrapolations from related compounds, thereby failing to meet the required standards of scientific accuracy and specificity.
Spectroscopic and Advanced Characterization Techniques for Nδ Trityl D Glutamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Nδ-Trityl-D-glutamine derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of Nδ-Trityl-D-glutamine. The chemical shifts observed in the spectra are highly sensitive to the electronic environment of each nucleus, allowing for the assignment of signals to specific atoms within the molecule.
The ¹H NMR spectrum of a Nδ-Trityl-D-glutamine derivative is expected to show characteristic signals for the protons of the glutamine backbone and the bulky trityl protecting group. The numerous aromatic protons of the three phenyl rings on the trityl group typically appear as a complex multiplet in the downfield region (around 7.2-7.5 ppm). The protons of the glutamine moiety would appear at distinct chemical shifts, influenced by the presence of the electron-withdrawing trityl group on the side-chain amide nitrogen.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. The spectrum would be characterized by signals for the quaternary carbon of the trityl group, the aromatic carbons, and the carbons of the D-glutamine backbone (α-carbon, β-carbon, γ-carbon, and the two carbonyl carbons).
The precise chemical shifts can be influenced by factors such as the solvent used and the concentration of the sample. illinois.eduepfl.ch Conformational analysis can be inferred from coupling constants (J-values) in the ¹H NMR spectrum and by comparing experimental chemical shifts to those predicted by computational models.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for D-Glutamine Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~3.8 | ~55 |
| β-CH₂ | ~2.1-2.2 | ~28 |
| γ-CH₂ | ~2.4-2.5 | ~32 |
| C=O (acid) | - | ~175 |
| C=O (amide) | - | ~178 |
Note: These are approximate values for the parent amino acid. The presence of the Nδ-trityl group will cause shifts in these signals, particularly for the γ-CH₂ and the amide carbonyl carbon.
While 1D NMR provides essential information, complex molecules like Nδ-Trityl-D-glutamine derivatives often exhibit overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Nδ-Trityl-D-glutamine, COSY would show correlations between the α-proton, the two β-protons, and subsequently between the β-protons and the two γ-protons, confirming the spin system of the glutamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals of the glutamine backbone (α-CH, β-CH₂, γ-CH₂) to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyls and the trityl's central carbon) which are not visible in HSQC. For instance, correlations from the γ-protons to the side-chain carbonyl carbon would confirm its assignment.
Together, these 2D NMR experiments provide a comprehensive map of the molecule's covalent framework, confirming connectivity and aiding in stereochemical assessment.
Beyond basic structural elucidation, advanced NMR techniques can probe the dynamic behavior of Nδ-Trityl-D-glutamine derivatives and their interactions with other molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximities between protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. Furthermore, relaxation experiments can be used to study molecular dynamics, such as the rotation of the bulky trityl group or the flexibility of the glutamine side chain. In the context of peptide synthesis, these techniques can be used to study the interaction of the protected amino acid with resins or other reagents.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of Nδ-Trityl-D-glutamine derivatives and for obtaining structural information through fragmentation analysis. unc.edu
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). drug-dev.comnih.gov This precision allows for the unambiguous determination of the elemental formula of the compound. For Nδ-Trityl-D-glutamine hydrate (B1144303) (C₂₄H₂₄N₂O₃·H₂O), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in verifying the identity of the synthesized compound and assessing its purity. acs.org
Table 2: Theoretical Mass Data for Nδ-Trityl-D-glutamine
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₂₄H₂₅N₂O₃⁺ | 389.1860 |
| [M+Na]⁺ | C₂₄H₂₄N₂O₃Na⁺ | 411.1679 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. drug-dev.com In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of Nδ-Trityl-D-glutamine) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). mdpi.com The resulting fragment ions are then mass-analyzed.
The fragmentation pattern is highly characteristic of the molecule's structure. For Nδ-Trityl-D-glutamine, key fragmentation pathways would include:
Loss of the Trityl Group: A dominant fragmentation pathway is often the cleavage of the bond connecting the trityl group to the side-chain amide, resulting in a highly stable trityl cation (C₁₉H₁₅⁺, m/z 243.1174) and the corresponding D-glutamine fragment.
Fragmentations of the Glutamine Backbone: Other characteristic losses include water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the amino acid backbone, which are common fragmentation patterns for amino acids. osu.edu
By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, verifying that the trityl group is attached to the side-chain amide nitrogen as intended. This technique is invaluable for distinguishing between isomers and confirming the identity of the compound. osu.edu
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint that is unique to the compound's structure. For Nδ-Trityl-D-glutamine hydrate, the vibrational spectra are expected to be complex, showing characteristic bands for the glutamine backbone, the bulky trityl protecting group, and the water of hydration.
Infrared (IR) Spectroscopy:
The IR spectrum of Nδ-Trityl-D-glutamine hydrate would be dominated by absorptions corresponding to the stretching and bending vibrations of its various functional groups. The presence of the trityl group, a triphenylmethyl group, introduces strong absorption bands characteristic of aromatic rings. These include C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
The glutamine moiety contributes several key bands. The carboxylic acid group will exhibit a broad O-H stretching band in the 3300-2500 cm⁻¹ range, which may overlap with N-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The primary amide of the glutamine side chain will show N-H stretching vibrations, typically as a doublet, in the 3400-3100 cm⁻¹ region, and a strong C=O (Amide I) stretching band around 1650 cm⁻¹. The N-H bending (Amide II) band is expected near 1600 cm⁻¹. The presence of water of hydration would be indicated by a broad O-H stretching band around 3400 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric and non-polar trityl group is expected to produce strong and sharp signals in the Raman spectrum, particularly for the aromatic ring breathing modes. The C-H stretching vibrations of the aromatic rings of the trityl group will also be prominent. In contrast to IR, the O-H stretching bands from the carboxylic acid and water of hydration are typically weak in Raman spectra. The C=O stretching vibrations of the carboxylic acid and amide groups will be observable, though their relative intensities may differ from the IR spectrum.
A general assignment of the expected vibrational frequencies for Nδ-Trityl-D-glutamine hydrate, based on known frequencies for L-glutamine and trityl-containing compounds, is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group Assignment |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (Broad) | Weak | Carboxylic Acid |
| N-H Stretch (Amide) | 3400-3100 | 3400-3100 | Side-chain Amide |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (Strong) | Trityl Group |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Glutamine Backbone |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | 1725-1700 | Carboxylic Acid |
| C=O Stretch (Amide I) | ~1650 | ~1650 | Side-chain Amide |
| N-H Bend (Amide II) | ~1600 | Weak | Side-chain Amide |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (Strong) | Trityl Group |
Note: The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While specific crystallographic data for Nδ-Trityl-D-glutamine hydrate is not widely available in the published literature, analysis of related structures, such as L-glutamic acid polymorphs, provides insight into the likely conformational features. For instance, studies on L-glutamic acid have revealed different crystalline forms (polymorphs) with distinct unit cell dimensions and molecular packing. The α-polymorph of L-glutamic acid crystallizes in the orthorhombic P2₁2₁2₁ space group, while the β-polymorph also crystallizes in the same space group but with different unit cell parameters.
For Nδ-Trityl-D-glutamine hydrate, a single-crystal X-ray diffraction experiment would be expected to reveal:
The conformation of the glutamine backbone: The torsion angles along the Cα-Cβ and Cβ-Cγ bonds determine the spatial orientation of the side chain.
The orientation of the bulky trityl group: The steric hindrance imposed by the trityl group will significantly influence the local conformation around the δ-nitrogen.
The network of intermolecular interactions: Hydrogen bonding involving the carboxylic acid, the α-amino group, the side-chain amide, and the water of hydration would be clearly elucidated. These interactions are critical in defining the crystal packing.
The presence of the bulky trityl group would likely lead to a crystal packing arrangement that minimizes steric clashes while maximizing favorable intermolecular interactions. The water of hydration is expected to play a crucial role in mediating hydrogen bonding networks within the crystal lattice.
| Parameter | Information Provided by X-ray Crystallography | Expected Influence on Nδ-Trityl-D-glutamine hydrate Structure |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Would be specific to the crystalline form of the compound. |
| Space Group | The symmetry elements present in the crystal. | Would define the arrangement of molecules within the unit cell. |
| Bond Lengths and Angles | The precise distances and angles between atoms. | Would confirm the covalent structure and reveal any strain due to steric hindrance. |
| Torsion Angles | The rotation around chemical bonds, defining the molecular conformation. | Would describe the specific fold of the glutamine side chain and the orientation of the trityl group. |
| Hydrogen Bonding Network | The distances and angles of hydrogen bonds between molecules. | Would show how the molecules, including the water of hydration, are held together in the crystal. |
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment and Separation
Chiral chromatography is an essential technique for the separation of enantiomers and the assessment of enantiomeric purity, which is a critical quality attribute for chiral molecules used in pharmaceuticals and biological studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose. The enantiomeric purity of Nδ-Trityl-D-glutamine hydrate is crucial as the biological activity of amino acid derivatives is often stereospecific.
The separation of glutamine enantiomers and their derivatives can be achieved on various types of CSPs. Crown ether-based CSPs have been shown to be particularly effective for the separation of D- and L-amino acid enantiomers. Another successful class of CSPs for underivatized amino acids are those based on macrocyclic glycopeptides, such as teicoplanin. These CSPs offer multiple chiral recognition sites and are compatible with a range of mobile phases.
For Nδ-Trityl-D-glutamine, the presence of the bulky, hydrophobic trityl group might necessitate different chromatographic conditions compared to underivatized glutamine. A reversed-phase HPLC method using a suitable CSP would likely be employed. The mobile phase would typically consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer, often with additives like acids (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.
The table below summarizes typical conditions that could be adapted for the chiral HPLC analysis of Nδ-Trityl-D-glutamine derivatives.
| Parameter | Typical Conditions and Considerations |
| Chiral Stationary Phase (CSP) | Crown ether-based (e.g., ChiroSil®), Macrocyclic glycopeptide-based (e.g., Astec® CHIROBIOTIC® T), or Polysaccharide-based (e.g., Chiralpak®). |
| Mobile Phase | Reversed-phase: Mixtures of water/buffer and organic modifiers like methanol or acetonitrile. Additives such as formic acid or trifluoroacetic acid are often used. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min for analytical scale columns. |
| Column Temperature | Often controlled (e.g., 25 °C) to ensure reproducible retention times and selectivity. |
| Detection | UV detection is common, typically at a low wavelength (e.g., 205-220 nm) to detect the peptide bonds, or at higher wavelengths if a chromophoric protecting group is present. Mass spectrometry (LC-MS) can also be used for enhanced sensitivity and selectivity. |
Successful chiral separation allows for the accurate quantification of the desired D-enantiomer and the detection of any contaminating L-enantiomer, thereby ensuring the high enantiomeric purity required for its intended applications.
Computational and Theoretical Investigations of Nδ Trityl D Glutamine
Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of protected amino acids. While specific DFT studies on Nδ-Trityl-D-glutamine hydrate (B1144303) are not extensively documented in publicly available literature, we can infer its characteristics based on foundational DFT principles and studies on analogous molecules, such as N-acetyl-L-glutamine-N-methylamide and other protected amino acids. conicet.gov.arnih.govnih.gov
A DFT study of Nδ-Trityl-D-glutamine would typically commence with a geometry optimization to determine the most stable three-dimensional conformation. This involves calculating the potential energy surface of the molecule to find the minimum energy structure. For a molecule of this complexity, with multiple rotatable bonds, a thorough conformational search is crucial. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Subsequent to geometry optimization, the electronic structure can be elucidated. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally suggests higher reactivity. nih.gov For Nδ-Trityl-D-glutamine, the HOMO is expected to be localized on the electron-rich trityl group, while the LUMO would likely be distributed over the glutamine backbone and its carbonyl groups.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov In Nδ-Trityl-D-glutamine, the amide nitrogen of the glutamine side chain, prior to protection, is a nucleophilic site. The trityl group itself, with its extensive π-system, also represents a region of high electron density.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Hypothetical DFT-Calculated Properties of Nδ-Trityl-D-glutamine
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Multiple low-energy conformers expected due to flexibility of the glutamine side chain and trityl group rotations. | Determines the molecule's shape and steric hindrance. |
| HOMO Energy | Relatively high, localized on the trityl group. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Lower, distributed on the glutamine backbone. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to low. | Suggests a balance of stability and reactivity. |
| MEP | Negative potential around the trityl group and carbonyl oxygens; positive potential near amide protons. | Predicts sites for intermolecular interactions and chemical reactions. |
This table presents inferred data based on DFT studies of similar molecules and is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of Nδ-Trityl-D-glutamine in a dynamic environment, typically in a solvent like water. youtube.comyoutube.com Such simulations track the movements of atoms over time, governed by a force field that approximates the potential energy of the system. scirp.org
An MD simulation of Nδ-Trityl-D-glutamine in an aqueous solution would reveal the molecule's flexibility and its interactions with surrounding water molecules. The bulky and hydrophobic trityl group would significantly influence the molecule's solvation. Water molecules would be expected to form a structured cage around the trityl moiety to minimize disruption of the hydrogen-bonding network of the bulk solvent. This hydrophobic effect is a key determinant of the solubility and aggregation propensity of trityl-protected compounds.
The conformational space accessible to the glutamine side chain would also be explored during an MD simulation. The simulation would likely reveal a number of stable conformers, characterized by specific dihedral angles of the glutamine side chain. The transitions between these conformational states can also be monitored, providing insights into the molecule's dynamic behavior. elifesciences.org
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
Radial Distribution Functions (RDFs): To characterize the solvation shell around specific atoms or functional groups.
Hydrogen Bond Analysis: To quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds.
Table 2: Expected Insights from Molecular Dynamics Simulations of Nδ-Trityl-D-glutamine in Water
| Aspect of Simulation | Predicted Outcome | Significance |
| Conformational Flexibility | The glutamine side chain will exhibit significant flexibility, exploring multiple rotameric states. The trityl group will also show rotational freedom. | Understanding the molecule's dynamic nature and its ability to adapt to different environments. |
| Solvent Interaction | Strong hydrophobic solvation around the trityl group. Hydrogen bonding between water and the glutamine's amide and carboxyl groups. | Influences solubility, aggregation behavior, and reactivity. |
| Intramolecular Interactions | Potential for transient intramolecular hydrogen bonds or van der Waals contacts between the trityl group and the glutamine backbone. | These interactions can stabilize specific conformations. |
This table is based on general principles of MD simulations of protected amino acids and is for illustrative purposes.
Prediction of Protecting Group Reactivity and Selectivity through Quantum Chemical Methods
Quantum chemical methods are instrumental in understanding and predicting the reactivity of protecting groups. The stability of the trityl group and the selectivity of its removal are key considerations in its application in synthesis. The cleavage of the trityl group is typically acid-catalyzed and proceeds via the formation of a stable trityl cation. nih.gov
Quantum chemical calculations can model this deprotection reaction. By calculating the potential energy surface of the reaction pathway, one can determine the activation energy for the cleavage of the C-N bond. A lower activation energy corresponds to a more facile deprotection. These calculations can also be used to compare the stability of the trityl cation with that of other protecting group carbocations, providing a theoretical basis for the observed selectivity.
Furthermore, these methods can predict how substituents on the trityl group's phenyl rings would affect its reactivity. Electron-donating groups are known to stabilize the trityl cation, thus making the protecting group more acid-labile. Quantum chemical calculations can quantify this effect by calculating the charge distribution and stability of the substituted trityl cations.
Table 3: Quantum Chemical Predictions for Trityl Group Reactivity
| Parameter | Computational Approach | Predicted Influence on Reactivity |
| Proton Affinity of the Amide Nitrogen | DFT calculation of the energy change upon protonation. | A higher proton affinity of the protected nitrogen could influence the initial step of acid-catalyzed deprotection. |
| C-N Bond Dissociation Energy | Calculation of the energy required to break the bond between the trityl carbon and the glutamine nitrogen. | A lower bond dissociation energy suggests easier cleavage. |
| Stability of the Trityl Cation | Calculation of the energy of the trityl cation relative to the neutral molecule. | Higher stability of the cation correlates with a more labile protecting group. |
This table outlines theoretical approaches to predicting reactivity and is for illustrative purposes.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to synthetic efficiency or methodological insights)
While QSAR studies are more commonly associated with predicting the biological activity of compounds, the principles of cheminformatics and QSAR can be applied to gain insights into synthetic efficiency and optimize reaction conditions. acs.orgnih.govmedium.com For a compound like Nδ-Trityl-D-glutamine, which is an intermediate in peptide synthesis, QSAR models could potentially be developed to correlate molecular descriptors with synthetic outcomes. csic.esgyrosproteintechnologies.com
For instance, a QSAR model could be built to predict the coupling efficiency of Nδ-Trityl-D-glutamine in solid-phase peptide synthesis. The model would use a set of calculated molecular descriptors for the protected amino acid as independent variables and the experimentally determined coupling yield as the dependent variable. Such descriptors could include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and hydrophobicity indices.
Table 4: Potential Applications of Cheminformatics and QSAR in the Context of Nδ-Trityl-D-glutamine
| Application Area | Descriptors | Predicted Outcome |
| Prediction of Coupling Efficiency | Steric (e.g., van der Waals volume), electronic (e.g., atomic charges on the alpha-amino group), and conformational descriptors. | A quantitative prediction of the yield of the peptide bond formation step. |
| Optimization of Deprotection Conditions | Descriptors related to the stability of the trityl cation (e.g., HOMO energy, charge on the trityl carbon). | A model to predict the rate of deprotection under different acidic conditions. |
| Prediction of Chromatographic Retention Time | Hydrophobicity (e.g., logP), polarity (e.g., polar surface area), and size descriptors. | Facilitating the development of purification protocols. |
This table illustrates the potential, rather than documented, applications of QSAR for this specific compound.
Emerging Research Directions and Methodological Innovations in Nδ Trityl D Glutamine Chemistry
Chemoenzymatic Synthesis Approaches for D-Glutamine and its Protected Forms
The production of enantiomerically pure D-amino acids, including D-glutamine, is a cornerstone for their application in peptide science. Chemoenzymatic synthesis, which marries the precision of enzymatic catalysis with the scalability of chemical reactions, has emerged as a powerful strategy.
One prominent approach involves the biotransformation of a racemic mixture of DL-glutamine, which can be produced through traditional chemical synthesis from DL-glutamic acid. researchgate.net In a notable example of this method, the L-enantiomer within the racemic glutamine mixture is selectively targeted and converted into 4-aminobutanamide (B1198625) by the enzyme L-glutamine decarboxylase, sourced from E. coli. researchgate.net This enzymatic removal of the L-form allows for the efficient isolation of the desired, optically pure D-glutamine. researchgate.net A typical process involves synthesizing N-phthaloyl-DL-glutamic acid anhydride (B1165640), which is then reacted with ammonia (B1221849) and subsequently deprotected to yield the DL-glutamine racemate. researchgate.net The enzymatic resolution step that follows is highly effective under specific conditions, as detailed in the table below.
| Parameter | Optimal Condition |
| Enzyme Source | E. coli AS1.505 Decarboxylase |
| Substrate | DL-Glutamine |
| Substrate Conc. | 30 g/L |
| Temperature | 37 °C |
| pH | 4.8 |
| Reaction Time | 8 hours |
| Data derived from a study on the biotransformation of DL-glutamine. researchgate.net |
Other enzymatic strategies focus on the synthesis of D-amino acids from their corresponding α-keto acids. Multi-enzyme coupled systems have been developed for this purpose. For instance, a system can utilize a D-amino acid aminotransferase (DAAT) to generate the D-amino acid, while other enzymes like glutamate (B1630785) racemase and glutamate dehydrogenase work in concert to recycle the amino donor, L-glutamate. mdpi.com While not specific to glutamine in this particular study, this multi-enzyme cascade demonstrates a versatile platform for producing various D-amino acids with high yields. mdpi.com The principles of enzymatic synthesis, particularly the role of glutamine synthetase in catalyzing the formation of glutamine from glutamate and ammonia, provide the foundational knowledge for developing these biocatalytic processes. nih.govnih.gov
Development of Continuous Flow Chemistry and Automated Synthesis Platforms for Nδ-Trityl-D-glutamine Production
The synthesis of peptides and their constituent protected amino acids is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, speed, and scalability. americanpeptidesociety.orgnih.gov
Automated Fast-Flow Peptide Synthesis (AFPS) systems, for example, have demonstrated the ability to prepare long and complex peptides rapidly. nih.govacs.org These platforms standardize the repetitive cycles of deprotection, coupling, and washing inherent in Solid-Phase Peptide Synthesis (SPPS), minimizing human error and enabling high-throughput applications. americanpeptidesociety.org
A significant innovation directly relevant to Nδ-Trityl-D-glutamine is the development of continuous flow protocols for handling trityl-functionalized resins. Researchers have established a continuous flow method to activate, load, and even recycle 2-chlorotrityl chloride resins. rsc.org This is particularly noteworthy because the trityl group is the same protecting group used on the side chain of Nδ-Trityl-D-glutamine. The flow protocol drastically reduces reaction times; for instance, resin chlorination can be completed in 10 minutes, compared to 1-24 hours in batch, and subsequent amino acid loading is achieved in just 5 minutes instead of the typical 2 hours. rsc.org This methodology has been successfully applied to other trityl-protected amino acids like Fmoc-His(Trt)-OH, demonstrating its applicability for efficiently loading the first amino acid onto a resin, a critical step in SPPS. rsc.org
The integration of such flow processes offers a pathway to more efficient production of peptides containing Nδ-Trityl-D-glutamine. The ability to automate and accelerate the handling of trityl-based chemistry paves the way for streamlined manufacturing of both the protected amino acid building blocks and the final peptide products.
| Process Step | Batch Condition Time | Continuous Flow Time |
| Trityl Resin Chlorination | 1–24 hours | 10 minutes |
| Amino Acid Loading | ~2 hours | 5 minutes |
| Comparison of batch versus continuous flow processing for trityl-functionalized resins. rsc.org |
Integration of Nδ-Trityl-D-glutamine with Unnatural Amino Acid and Peptide Mimetic Architectures
The incorporation of Nδ-Trityl-D-glutamine is, by its nature, the introduction of an unnatural amino acid (UAA) into a peptide sequence, as proteins are naturally composed of L-amino acids. wikipedia.org This substitution is a powerful strategy in drug discovery and protein engineering, often yielding peptides with enhanced stability against enzymatic degradation, improved bioavailability, and unique conformational properties. nih.govsigmaaldrich.com Nδ-Trityl-D-glutamine serves as a key building block for creating these sophisticated peptide architectures.
Research has shown that the strategic replacement of natural amino acids with UAAs can dramatically alter the function and selectivity of a peptide. For example, in a study aimed at developing highly selective substrates for caspases, a family of closely related proteases, a library containing 110 different UAAs was employed. nih.gov This approach allowed for a more extensive exploration of the chemical space within the enzyme's active site. Notably, for caspase-9, which often recognizes glutamic acid (a close structural relative of glutamine) at the P3 position, it was discovered that replacing this residue with the unnatural amino acid tert-leucine (Tle) resulted in a threefold increase in substrate activity. nih.gov This highlights how D-amino acids or other UAAs can be used in conjunction with or as replacements for glutamine residues to fine-tune biological activity.
Furthermore, the inclusion of D-amino acids like D-glutamine is a known method for designing peptide mimetics with specific secondary structures, such as D,L-amphipathic helices, which have shown preferential lytic activity against tumor cells. springernature.com The Nδ-trityl protecting group is essential for the seamless incorporation of D-glutamine into these complex sequences during SPPS, preventing unwanted side reactions of the side-chain amide. peptide.com
| Enzyme | P3 Residue | Relative Activity Change |
| Caspase-9 | Glu (Natural) | Baseline |
| Caspase-9 | tert-Leucine (Unnatural) | ~3-fold increase |
| Impact of unnatural amino acid substitution at the P3 position on caspase-9 substrate activity. nih.gov |
Design and Application of Novel Linkers and Resins in Solid-Phase Synthesis Utilizing Nδ-Trityl-D-glutamine
The success of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the solid support (resin) and the linker that connects the growing peptide chain to it. nih.gov For the incorporation of Nδ-Trityl-D-glutamine, compatibility with these components is essential. Innovations in linker and resin technology are expanding the possibilities for synthesizing complex peptides.
One area of advancement is the development of "safety-catch" linkers. These linkers are stable throughout the entire peptide synthesis process, including the removal of both Nα-Fmoc and acid-labile side-chain protecting groups. nih.gov Only after a specific chemical activation step does the linker become labile, allowing for cleavage of the peptide from the resin. This unique feature provides greater flexibility in synthesis strategies. nih.gov
Another innovation is the creation of novel resins designed for more sustainable chemistry. For instance, a new amino-Li resin has been developed for water-based SPPS. tu-darmstadt.de This resin swells well in aqueous environments and is suitable for synthesizing difficult or aggregation-prone peptides, offering a greener alternative to traditional organic solvent-based methods. tu-darmstadt.de
The choice of linker is also crucial for the synthesis of specific peptide forms. Trityl-based resins, such as 2-chlorotrityl chloride resin, are widely used for attaching the first amino acid, especially when the goal is to produce a fully protected peptide fragment after cleavage. The use of Nδ-Trityl-D-glutamine in conjunction with a trityl-based resin requires careful consideration of cleavage conditions to ensure selective removal from the resin without premature deprotection of the side chain.
Finally, novel coupling methodologies are also being applied in SPPS. Isonitrile-mediated amide bond formation, for example, has been successfully used to couple amino acids, including resin-bound glutamine, to form dipeptides and even in the synthesis of the nonapeptide vasopressin. nih.govpnas.org In one study, coupling a resin-bound glutamine with an asparagine-derived thioacid using tert-butyl isocyanide (t-BuNC) and HOBt resulted in a 99% yield of the dipeptide after cleavage. pnas.org These advanced chemical ligation techniques, combined with modern resins and linkers, enhance the efficiency and scope of SPPS for peptides containing Nδ-Trityl-D-glutamine.
| Coupling Additives | Yield (%) |
| t-BuNC | 95 |
| t-BuNC, HOBt | 99 |
| HOBt only | 20 |
| None | Not Detected |
| Yields for isonitrile-mediated SPPS coupling of asparagine-thioacid to resin-bound glutamine. nih.govpnas.org |
Q & A
Q. How does the hydrate form affect solubility and reactivity in multi-component reaction systems?
- Answer : Hydration reduces solubility in apolar solvents (e.g., DCM), critical for SPPS coupling efficiency. Pre-dry the compound under vacuum or use molecular sieves, as recommended for hygroscopic peptide reagents .
Methodological Notes
- Data Contradictions : Address CAS discrepancies via enantiomer-specific characterization .
- Advanced Tools : Use DFT calculations to model hydrate stability or Hirshfeld surface analysis for crystal packing .
- Safety Compliance : Follow NIH guidelines for preclinical reporting, including detailed experimental conditions and statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
